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molecular formula C7H5ClO4S B1347095 3-(Chlorosulfonyl)benzoic acid CAS No. 4025-64-3

3-(Chlorosulfonyl)benzoic acid

Cat. No. B1347095
M. Wt: 220.63 g/mol
InChI Key: LMRKXSDOAFUINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05136043

Procedure details

122.1 g (1.0 mol) of benzoic acid are introduced into a mixture of 349.5 g (3.0 mol) of chlorosulfonic acid, 20 g of 96% strength sulfuric acid and 1 g of sulfamic acid. The reaction mixture thus obtained is heated to 120° C. in the course of 3 hours and stirred until evolution of gas has ended. The mixture is then cooled to 70° C. and 119.0 g (1.0 mol) of thionyl chloride are added dropwise over the course of 2 hours. After it has been stirred at 80° C. for 30 minutes, the reaction mixture is added dropwise at 10° C. to ice water, and the precipitated crystals are filtered off with suction and washed with ice water. 232.1 g of 3-chlorosulfonylbenzoic acid (water content: 10%), corresponding to 208.9 g (94.7% of theory), calculated as dry material, having a melting point of 129°-131° C. are obtained.
Quantity
122.1 g
Type
reactant
Reaction Step One
Quantity
349.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:10][S:11](O)(=[O:13])=[O:12].S(=O)(=O)(O)O.S(=O)(=O)(O)N.S(Cl)(Cl)=O>>[Cl:10][S:11]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:1]([OH:9])=[O:8])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
122.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
349.5 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Two
Name
Quantity
119 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred until evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 70° C.
STIRRING
Type
STIRRING
Details
After it has been stirred at 80° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are filtered off with suction
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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